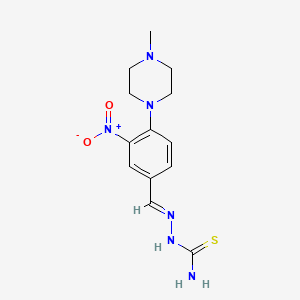![molecular formula C16H14BrClN2O3 B5754047 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5754047.png)
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in various cellular processes.
作用机制
The mechanism of action of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide involves the inhibition of protein kinases by binding to the ATP-binding site of the enzymes. This binding prevents the transfer of phosphate groups from ATP to target proteins, thereby inhibiting their activity. The compound has been shown to be highly selective for specific protein kinases, which makes it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide depend on the specific protein kinase targeted by the compound. For example, inhibition of CDKs by the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK3 by the compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. The compound has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide for lab experiments is its high selectivity for specific protein kinases. This selectivity allows researchers to study the specific effects of inhibiting a particular enzyme. However, the compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide. One potential application is in the development of cancer therapies that target specific CDKs. The compound could also be used to study the role of specific protein kinases in various diseases such as diabetes and Alzheimer's disease. Further research is needed to optimize the synthesis and formulation of the compound for in vivo studies. Additionally, the compound could be used as a starting point for the development of novel protein kinase inhibitors with improved selectivity and efficacy.
Conclusion:
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide is a promising compound with potential applications in the field of drug discovery. The compound has been shown to be a potent inhibitor of several protein kinases and has demonstrated promising results in preclinical studies. Further research is needed to optimize the synthesis and formulation of the compound for in vivo studies and to explore its potential applications in various diseases.
合成方法
The synthesis of 4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide with 3-chlorophenylpropanoic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N'-carbonyldiimidazole (CDI) to form the final product.
科学研究应用
4-bromo-N'-{[2-(3-chlorophenoxy)propanoyl]oxy}benzenecarboximidamide has been extensively studied for its potential applications in the field of drug discovery. The compound has been shown to be a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and Aurora kinases. These enzymes play critical roles in various cellular processes such as cell cycle regulation, cell proliferation, and apoptosis.
属性
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O3/c1-10(22-14-4-2-3-13(18)9-14)16(21)23-20-15(19)11-5-7-12(17)8-6-11/h2-10H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEYZJZMKFFCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=C(C=C1)Br)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=C(C=C1)Br)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)


![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)
![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)


![3-bromo-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5754044.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5754062.png)